N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(diphenylmethyl)piperazinyl)ethanamide
Description
N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(diphenylmethyl)piperazinyl)ethanamide (CAS 491867-80-2) is a synthetic compound with the molecular formula C22H24ClN3O4 and a molecular weight of 429.9 g/mol . Key physicochemical properties include a predicted boiling point of 655.7 ± 55.0°C, density of 1.334 ± 0.06 g/cm³, and pKa of 12.56 ± 0.20 . Its structure features a 6-acetylbenzo[1,3]dioxole core linked to a diphenylmethylpiperazinyl-ethylamide moiety, which distinguishes it from related compounds (Table 1).
Properties
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-benzhydrylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-20(32)23-16-25-26(35-19-34-25)17-24(23)29-27(33)18-30-12-14-31(15-13-30)28(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-11,16-17,28H,12-15,18-19H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAILXRGMLHARTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(diphenylmethyl)piperazinyl)ethanamide typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution to achieve high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(diphenylmethyl)piperazinyl)ethanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazinyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(diphenylmethyl)piperazinyl)ethanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(diphenylmethyl)piperazinyl)ethanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Benzo[1,3]dioxole Derivatives
- BI82751 (CAS 1023546-52-2): Shares the benzo[3,4-d]1,3-dioxolan-5-ylmethyl group but incorporates a 3,5-bis(trifluoromethyl)phenyl substituent instead of diphenylmethyl.
- N-(6-Acetylbenzo[3,4-d]1,3-dioxolen-5-yl)-2-(4-methylpiperazinyl)ethanamide (CAS 491867-79-9): Differs by replacing the diphenylmethyl group with a methyl substituent on piperazine, reducing steric hindrance and molecular weight (415.5 g/mol ) .
Piperazine/Ethanamide-Based Analogues
- Compound 1 (): Contains an indole core with a 4-chlorophenylcarbonyl group and 4-(trifluoromethyl)benzyl side chain. The absence of a dioxole ring may reduce metabolic stability compared to the target compound .
- Compound 8b (): Features a quinazolinone scaffold with a 2-chlorophenylpiperazine moiety.
Functional Group Impact
- Diphenylmethylpiperazine : Present in the target compound, this group is associated with enhanced hydrophobicity and receptor selectivity (e.g., serotonin or dopamine receptors) . Analogues like T109 () with a 2-chlorophenyl-diphenylmethyl group exhibit melting points up to 131.4°C , suggesting higher crystallinity .
- Acetylbenzo[1,3]dioxole : The electron-withdrawing acetyl group may influence electron density and hydrogen-bonding capacity , contrasting with compounds like MPPF (), which uses a methoxyphenylpiperazine for PET imaging .
Biological Activity
N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(diphenylmethyl)piperazinyl)ethanamide is a synthetic compound that belongs to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H26N2O3
- Molecular Weight : 366.46 g/mol
- CAS Number : Not specified in the search results but can be derived from its structure.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds in the 1,3-dioxolane class often exhibit:
- Antimicrobial Activity : Many derivatives show effectiveness against bacterial strains and fungi.
- Antineoplastic Properties : Some studies suggest potential anti-cancer activity through modulation of cell signaling pathways.
- CNS Activity : The piperazine moiety indicates possible psychoactive effects, influencing neurotransmitter systems.
Biological Activity Studies
Several studies have investigated the biological activity of similar compounds within the same class. Here are key findings:
Antimicrobial Activity
A study on related 1,3-dioxolane derivatives demonstrated significant antibacterial and antifungal activities. The compounds were tested against various strains:
- Bacteria : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | S. aureus | 625 µg/mL |
| 2 | E. coli | No activity |
| 3 | P. aeruginosa | 1250 µg/mL |
| 4 | C. albicans | Significant activity |
These results suggest that modifications in the structure can lead to enhanced efficacy against specific pathogens .
Anticancer Activity
Research has indicated that certain dioxolane derivatives possess anticancer properties by inducing apoptosis in cancer cells. For example:
- Compounds were shown to inhibit cell proliferation in human cancer cell lines.
- Mechanistic studies revealed involvement in cell cycle arrest and apoptosis pathways.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
